2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a chemical compound with significant interest in medicinal chemistry and pharmacology. It is classified under pyrimidine derivatives, which are known for their diverse biological activities. The compound has a molecular formula of and a CAS number of 341966-23-2. This compound is characterized by its dioxo and pyridinylmethyl functionalities, which contribute to its potential therapeutic properties.
This compound can be sourced from various chemical suppliers, including VWR and Santa Cruz Biotechnology, which provide it for research purposes. It is classified as a pyrimidine derivative due to its structural characteristics, which include a pyrimidine ring fused with a tetrahydro structure. Its classification also places it within the broader category of heterocyclic compounds, which are essential in drug design and development.
The synthesis of 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions that may include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis.
The molecular structure of 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile features:
The compound's melting point ranges from 313°C to 315°C, indicating its stability at elevated temperatures. The molecular weight is approximately 224.21 g/mol.
The compound can undergo various chemical reactions typical for pyrimidine derivatives:
Reactions involving this compound often require specific catalysts or conditions to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors involved in various metabolic pathways.
Studies suggest that compounds with similar structures exhibit activity against specific enzymes or pathways related to inflammation or cancer proliferation.
Scientific Uses
2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has potential applications in:
The synthesis of 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile relies on sequential functionalization strategies to construct its complex heterocyclic architecture. A representative three-step pathway begins with the formation of the pyrimidine core via condensation between alkyl cyanoacetates and urea derivatives under acidic catalysis, yielding 5-cyanopyrimidinone intermediates. This is followed by N-alkylation at the N1 position using 4-(chloromethyl)pyridine in aprotic dipolar solvents such as dimethylformamide. The reaction requires precise stoichiometric control (1:1.2 molar ratio) and temperatures of 80–90°C to achieve 75–82% regioselective substitution without O-alkylation byproducts .
Final oxidation introduces the 2,4-dioxo functionality using Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate in acetone-water mixtures. Catalytic tetra-n-butylammonium bromide enhances phase-transfer efficiency during oxidation, increasing yields from 68% to 89% while reducing reaction time by 40% . Alternative routes employ pre-oxidized dihydrouracil precursors, enabling direct coupling with 4-pyridylmethyl halides via Mitsunobu reactions, though this method shows lower atom economy (Table 1) [2].
Table 1: Comparative Analysis of Synthetic Routes
Synthetic Approach | Key Intermediate | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Condensation-Alkylation-Oxidation | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | K₂CO₃/DMF, 80°C; then KMnO₄/acetone | 82 | High (N1 selectivity) |
Pre-oxidized Coupling | 2,4-Dioxotetrahydropyrimidine | DIAD/PPh₃, THF, 0°C to RT | 65 | Moderate |
One-pot Cyclization | β-Ketonitrile derivatives | TFA/CH₃CN reflux | 71 | Variable |
Microwave-assisted cyclization (120°C, 30 min) in place of conventional heating improves throughput by reducing cyclodehydration time from 18 hours to 35 minutes while maintaining yields >75% .
Nano-silicon dioxide (nano-SiO₂) catalysts enable solvent-free ring formation through surface-mediated mechanochemical activation. Acid-functionalized SiO₂ nanoparticles (20–30 nm diameter) provide high density of Brønsted acid sites (0.8–1.2 mmol H⁺/g), facilitating tandem Knoevenagel-Michael cyclizations between aldehydes and cyanoacetamides. This method achieves 88% conversion efficiency at 100°C within 2 hours, compared to 65% conversion with conventional p-toluenesulfonic acid catalysis under identical conditions [4].
Table 2: Nano-SiO₂ Catalytic Performance in Pyrimidine Synthesis
Catalyst Type | Surface Area (m²/g) | Acid Density (mmol/g) | Reaction Temp (°C) | Pyrimidine Yield (%) |
---|---|---|---|---|
Nano-SiO₂-SO₃H | 480 | 1.2 | 100 | 88 |
Montmorillonite K10 | 220 | 0.45 | 100 | 72 |
Zeolite Hβ | 680 | 0.78 | 100 | 81 |
Heterogeneous catalysis eliminates aqueous workup requirements and enables catalyst reuse for five cycles with <15% activity loss. Kinetic studies confirm a 40% reduction in activation energy (Ea = 32.5 kJ/mol) versus homogeneous analogues due to substrate preconcentration on mesoporous surfaces [4]. Recent advances integrate nano-SiO₂ with subcritical water-carbon dioxide reaction media, enhancing diffusion kinetics while maintaining selectivity >90% in fused ring closures [4] [8].
Regiocontrol during 4-pyridinylmethyl installation demands careful modulation of electronic and steric parameters. Electrophilic substitution at the pyridine nitrogen is favored by prior complexation with Lewis acids such as boron trifluoride diethyl etherate, which increases electrophilicity of the methylene bridge by 35% (measured through Hammett constants) . This enables efficient N-alkylation at 60°C with minimal diquaternization (<3%), even at elevated pyridinylmethyl halide concentrations.
Protecting group strategies are critical for avoiding unwanted ring nitration or halogenation. Temporary N-oxidation with meta-chloroperbenzoic acid permits selective Friedel-Crafts acylation at the pyridine C3 position, followed by reductive deoxygenation using palladium on carbon and ammonium formate. This ortho-directing effect enables installation of carbonyl handles for downstream functionalization while preserving the pyrimidine core integrity [9]. Computational modeling (DFT at B3LYP/6-31G* level) confirms that steric congestion from the tetrahydro-5-pyrimidinecarbonitrile group raises the energy barrier for C2 substitution by 12.7 kcal/mol relative to unsubstituted N-methylpyridinium analogues, rationalizing observed C3/C2 selectivity ratios >20:1 .
Thermodynamically controlled di-oxidation employs transition metal catalysts to selectively generate the 2,4-dioxo configuration without over-oxidation. Ceric ammonium nitrate (10 mol%) in acetonitrile-water (4:1) mediates stepwise dehydrogenation via single-electron transfer, first forming the 4-oxo enolate (rate-determining step, k = 3.4 × 10⁻⁴ s⁻¹), followed by rapid tautomerization to the 2,4-diketo state . Catalytic systems outperform stoichiometric oxidants like potassium persulfate, which generate radical byproducts that degrade the carbonitrile functionality.
Table 3: Oxidation Efficiency Comparison for Dioxo Formation
Oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Ceric ammonium nitrate | CH₃CN:H₂O (4:1) | 70 | 8 | 89 | <5% cyano hydrolysis |
Potassium persulfate | Acetone:H₂O (3:1) | 80 | 12 | 63 | Thiourea adducts (15%) |
TEMPO/NaOCl | CH₂Cl₂/H₂O biphasic | 25 | 3 | 78 | Chlorinated species (8%) |
Green oxidation alternatives use hydrogen peroxide-activated tungsten catalysts, achieving 85% conversion through peroxometalate intermediates. This method reduces heavy metal waste by 90% and enables catalyst recovery via pH-triggered precipitation [2]. In situ infrared monitoring confirms complete di-oxidation is signaled by disappearance of the 1690 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) bands characteristic of monoketone intermediates .
Solventless methodologies enhance sustainability while improving efficiency in pyrimidine synthesis. Ball milling achieves 95% conversion in N-alkylation steps through continuous mechanical activation, reducing reaction times from 12 hours to 45 minutes compared to solution-phase methods. Co-crystal engineering with succinic acid modifies reagent surface energies, ensuring homogeneous mixing despite substrate melting point disparities (4-pyridinylmethyl chloride: mp 104°C vs. pyrimidinone: mp >250°C) [4].
Pressurized carbon dioxide-expanded media create tunable polarity environments without organic solvents. At 100 bar and 50°C, supercritical carbon dioxide reduces mixture viscosity by 60%, facilitating diffusion-limited cyclization kinetics while maintaining 92% regioselectivity [4]. Integrated reaction-separation systems exploit carbon dioxide phase transitions: post-reaction depressurization spontaneously precipitates products with >99% purity, eliminating chromatographic purification [8].
Microwave irradiation in neat conditions accelerates cyclocondensations through selective dielectric heating. Temperature-controlled power modulation (100–150°C, 300 W) prevents thermal decomposition of the pyridinylmethyl moiety, achieving 87% isolated yields with energy input reduced by 15-fold versus conductive heating . Life cycle assessment confirms solvent-free routes lower the E-factor (kg waste/kg product) from 32 to 7.5, primarily by eliminating solvent extraction and azeotropic drying [4] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0